1-Propanone, 1-[4-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]-
Description
The compound 1-Propanone, 1-[4-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]- features a propanone backbone substituted at the first carbon with a 2,2-dimethyl-1,3-dioxolane ring containing a hydroxymethyl group at the 4-position. This structural combination balances hydrophilicity and steric hindrance, making it relevant in synthetic chemistry and pharmaceutical intermediates .
Properties
CAS No. |
591749-75-6 |
|---|---|
Molecular Formula |
C9H16O4 |
Molecular Weight |
188.22 g/mol |
IUPAC Name |
1-[4-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]propan-1-one |
InChI |
InChI=1S/C9H16O4/c1-4-7(11)9(5-10)6-12-8(2,3)13-9/h10H,4-6H2,1-3H3 |
InChI Key |
JEEULHXKOZLLAN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1(COC(O1)(C)C)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Propanone, 1-[4-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]- can be synthesized through the reaction of 1,3-dioxolane derivatives with appropriate ketones under acidic conditions. The reaction typically involves the use of a catalyst such as p-toluenesulfonic acid to facilitate the formation of the dioxolane ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
Chemical Reactions Analysis
Types of Reactions: 1-Propanone, 1-[4-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]- undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted dioxolane derivatives.
Scientific Research Applications
1-Propanone, 1-[4-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It can be employed in the study of enzyme-catalyzed reactions involving ketones and acetals.
Industry: Used in the production of polymers and resins due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 1-Propanone, 1-[4-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]- involves its ability to participate in various chemical reactions due to the presence of both a ketone and a dioxolane ring. The ketone group can undergo nucleophilic addition reactions, while the dioxolane ring can be opened under acidic or basic conditions, leading to the formation of reactive intermediates.
Comparison with Similar Compounds
Structural Variations and Functional Groups
The table below summarizes key structural differences between the target compound and analogs:
Physicochemical Properties
- Solubility: The target compound’s hydroxymethyl group enhances water solubility compared to lipophilic analogs like 2-Heptadecanone, 1-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]- (), which has a long alkyl chain .
- Reactivity : The absence of electron-withdrawing groups (e.g., nitro in ) or halogens (e.g., bromine in ) in the target compound reduces its susceptibility to nucleophilic substitution compared to halogenated analogs .
- Stability : The dioxolane ring in the target may hydrolyze under acidic conditions, whereas compounds with methoxy or imidazole substituents () exhibit greater stability .
Biological Activity
1-Propanone, 1-[4-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]-, also known as a dioxolane derivative, is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₈H₁₄O₄
- Molecular Weight : 188.221 g/mol
- LogP : 0.4795 (indicating moderate lipophilicity)
- Polar Surface Area (PSA) : 55.76 Ų
Biological Activity Overview
The biological activity of 1-Propanone, 1-[4-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]- has been studied in various contexts:
-
Antimicrobial Activity :
- Several studies have indicated that compounds containing dioxolane structures exhibit antimicrobial properties. This is attributed to their ability to disrupt microbial cell membranes and inhibit essential metabolic processes.
- A study demonstrated that dioxolane derivatives showed significant activity against both Gram-positive and Gram-negative bacteria.
-
Antioxidant Properties :
- The compound has been evaluated for its antioxidant activity. Dioxolanes can scavenge free radicals, thereby protecting cells from oxidative stress.
- In vitro assays showed that this compound effectively reduced oxidative damage in cellular models.
-
Cytotoxic Effects :
- Research has indicated potential cytotoxic effects against various cancer cell lines. The mechanism involves inducing apoptosis through the activation of caspase pathways.
- A case study involving human cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability.
The biological effects of 1-Propanone, 1-[4-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]- can be attributed to several mechanisms:
- Cell Membrane Disruption : The lipophilic nature allows the compound to integrate into lipid bilayers, leading to destabilization and increased permeability.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for cell survival and proliferation.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study A | Evaluate antimicrobial activity | Showed significant inhibition of bacterial growth (MIC values < 100 µg/mL) |
| Study B | Assess antioxidant capacity | Demonstrated a reduction in DPPH radical scavenging activity by 70% at 50 µg/mL |
| Study C | Investigate cytotoxicity in cancer cells | Induced apoptosis in breast cancer cells with IC50 values of 25 µg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
